molecular formula C6H3BrClFO B1274304 2-Bromo-4-chloro-6-fluorophenol CAS No. 886499-88-3

2-Bromo-4-chloro-6-fluorophenol

Cat. No. B1274304
M. Wt: 225.44 g/mol
InChI Key: VGDYUSDMWUDGAB-UHFFFAOYSA-N
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Patent
US08912220B2

Procedure details

To a mixture of 30-2 (48.1 g, 214 mmol) and Na2CO3 (34 g, 321 mmol) in acetone (300 mL) was added a solution of Et2SO4 (39.6 g, 257 mmol) in acetone (100 mL) dropwise over 20 minutes and then the mixture was stirred at room temperature for one hour. The solid was filtered off and the filtrate was concentrated under vacuum to afford 30-3 (48.6 g, 90%) as a white solid. LRMS: calc 251.9 and found: 252.9 [M+1].
Name
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([F:9])[C:3]=1[OH:10].C([O-])([O-])=O.[Na+].[Na+].[CH3:17][C:18](C)=O>>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([F:9])[C:3]=1[O:10][CH2:17][CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
48.1 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)F)O
Name
Quantity
34 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.